Scaffold Target Engagement: TTK Binding Affinity of the Pyrimido[4,5-e]indolizine Core vs. Alternative Kinase Inhibitor Scaffolds
The (5,6-dihydro)pyrimido[4,5-e]indolizine scaffold—for which this compound serves as a key synthetic precursor—has demonstrated a novel hybrid Type I/Type III kinase binding mode that exploits an allosteric pocket surrounding Lys553, a feature not shared by alternative TTK inhibitor scaffolds such as the Bayer imidazo-pyrazine series or the Shionogi TC-Mps1-12 chemotype [1]. The scaffold-derived clinical candidate NTRC 0066-0 achieved an IC50 of 0.9 nM against TTK with >250-fold selectivity over 276 kinases tested, while benchmark comparator BAY 1217389, representing a structurally distinct TTK inhibitor chemotype, relies on a different binding mechanism without the lysine-trap interaction [1]. Target residence time for the pyrimidoindolizine series correlates more strongly with cellular anti-proliferative activity than binding affinity alone, providing a pharmacodynamic advantage not observed in comparator TTK inhibitor classes [2].
| Evidence Dimension | TTK enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | NTRC 0066-0 (pyrimidoindolizine scaffold): IC50 = 0.9 nM [1] |
| Comparator Or Baseline | Bayer BAY 1217389 (imidazo-pyrazine scaffold): IC50 = 0.65 nM; MPI-0479605: IC50 = 1.8 nM [REFS-1; REFS-2] |
| Quantified Difference | Comparable potency but differentiated by binding mode (hybrid Type I/III vs. Type I); >250-fold selectivity for pyrimidoindolizine series [1] |
| Conditions | TTK enzymatic assay; selectivity panel of 276 kinases; target residence time determined by SPR [REFS-1; REFS-2] |
Why This Matters
The scaffold's validated target engagement profile with a unique binding mode reduces the risk of cross-reactivity with anti-target kinases, a critical consideration when selecting building blocks for kinase inhibitor lead optimization programs.
- [1] Uitdehaag JCM, de Man J, Willemsen-Seegers N, Prinsen MBW, Libouban MAA, Sterrenburg JG, et al. Target Residence Time-Guided Optimization on TTK Kinase Results in Inhibitors with Potent Anti-Proliferative Activity. J Mol Biol. 2017;429(14):2211-2230. View Source
- [2] PDB Entry 5NA0. TTK kinase domain in complex with a PEG-linked pyrimido-indolizine. Released 2017-05-31. Resolution 2.90 Å. View Source
